Aminocyclopyrachlor
Overview
Description
Aminocyclopyrachlor is a selective, low-toxicity herbicide that provides pre- and post-emergent control of broadleaf weeds, woody species, vines, and grasses on several non-food use sites, such as rights of way, wildlife management areas, recreational areas, turf/lawns, golf courses, and sod farms . It is a systemic herbicide that acts by disrupting gene expression, causing undifferentiated cell division and elongation . The chemical formula of this compound is C8H8ClN3O2, and its IUPAC name is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid .
Mechanism of Action
Target of Action
Aminocyclopyrachlor (AMCP) is a synthetic auxin herbicide . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. AMCP mimics these hormones and binds to their receptors, disrupting the normal growth processes of plants .
Mode of Action
AMCP acts by disrupting gene expression, which leads to undifferentiated cell division and elongation . This interference is more intense and more protracted than molecules with a similar mode of action . The disruption of normal plant growth processes eventually leads to the death of the plant.
Biochemical Pathways
As a synthetic auxin, it is known to interfere with the normal hormonal balance necessary for shoot and root development . This interference disrupts the plant’s normal growth and development processes, leading to abnormal growth patterns and eventually plant death.
Pharmacokinetics
AMCP is highly soluble in water and has a low volatility . It is moderately persistent in soil systems . The absorption, translocation, and metabolism of AMCP have been documented in susceptible broadleaf weeds . No amcp metabolism was observed in tall fescue through 192 hours after treatment .
Result of Action
The result of AMCP’s action is the death of the plant. It provides pre- and post-emergent control of broadleaf weeds, woody species, vines, and grasses on several non-food use sites . It is a highly toxic Persistent Herbicide that will kill a tomato plant at a concentration of one part per billion, and impact many other garden plants as well .
Action Environment
AMCP’s action, efficacy, and stability can be influenced by environmental factors. Its persistence in aquatic systems will depend on local conditions . Due to its high water solubility, there is a risk that this chemical could leach into groundwater . It is often used as a herbicide for hay and straw producers, which makes it increasingly likely that horse manure and bedding will be contaminated with it .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocyclopyrachlor is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically starts with the preparation of 2-cyclopropyl-4,6-dichloropyrimidine, which is then subjected to amination and carboxylation reactions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process involves the use of solvents and catalysts to facilitate the reactions and ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: Aminocyclopyrachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Aminocyclopyrachlor has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Aminopyralid
- Picloram
- Clopyralid
- Triclopyr
Comparison: Aminocyclopyrachlor is a pyrimidine carboxylic acid, whereas the similar compounds listed above belong to the pyridine carboxylic acid family . Despite molecular similarities, these compounds exhibit differential activity within and among plant species. For example, aminopyralid and picloram perform similarly in certain species, while this compound and triclopyr show different levels of activity . The unique structure of this compound contributes to its specific mode of action and effectiveness in controlling a wide range of invasive plant species .
Properties
IUPAC Name |
6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2,(H,13,14)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAIHLIXESXTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074683 | |
Record name | Aminocyclopyrachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water at 20 °C: 2810 mg/L (in Milli-Q water), 3130 mg/L (pH 4), 4200 mg/L (pH 7), 3870 mg/L (pH 9) | |
Record name | Aminocyclopyrachlor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.7X10-8 mm Hg at 25 °C | |
Record name | Aminocyclopyrachlor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Granules | |
CAS No. |
858956-08-8 | |
Record name | Aminocyclopyrachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858956-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminocyclopyrachlor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858956088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminocyclopyrachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOCYCLOPYRACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19K7667GO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminocyclopyrachlor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aminocyclopyrachlor work as an herbicide?
A1: this compound is a synthetic auxin herbicide. It mimics the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible plants. [, ]
Q2: What are the visible symptoms of this compound damage in plants?
A2: this compound injury symptoms include epinasty (downward leaf curling), twisted shoots and leaves, shoot dieback, and in some cases, death. []
Q3: Does this compound affect seed production in weeds?
A3: Yes, research has shown that this compound can significantly reduce seed production in downy brome (Bromus tectorum) without significantly affecting aboveground biomass. [] This reduction in the seed bank can contribute to long-term control of the weed.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H9ClN4O2, and its molecular weight is 228.64 g/mol. []
Q5: How does soil moisture affect this compound dissipation?
A5: this compound dissipation generally increases with increasing soil moisture content. This effect is less pronounced in sandy soils. []
Q6: Does temperature influence the breakdown of this compound in soil?
A6: Yes, this compound dissipation increases as temperature increases in various soil types. []
Q7: Can this compound persist in the environment?
A7: Research using 14C-labeled this compound found that it can persist in soil, with mineralization half-life times ranging from 877 to 1376 days. This suggests a potential for long-term persistence in the environment. []
Q8: Is this compound broken down in soil?
A8: Yes, while this compound can persist in soil, it also undergoes mineralization, albeit at a very slow rate. The primary degradation pathway involves the formation of bound residues. []
Q9: How does this compound move within plants?
A9: Following foliar application, this compound is absorbed by the leaves and translocated throughout the plant, moving both upwards and downwards in the xylem. [, , ]
Q10: What is the role of adjuvants in this compound absorption?
A10: Adjuvants like methylated seed oil (MSO) significantly increase the absorption of this compound, likely by enhancing its penetration through the plant cuticle. [, ]
Q11: What weeds are effectively controlled by this compound?
A12: this compound effectively controls a wide range of broadleaf weeds, including Dalmatian toadflax, tall ironweed, horsenettle, Virginia buttonweed, and kudzu. [, , , , , , ]
Q12: Can this compound be used to control woody plants?
A13: Yes, this compound shows efficacy against various woody species, including silk tree (Albizia julibrissin), Macartney rose (Rosa bracteata), and Chinese tallowtree (Triadica sebifera). [, , ]
Q13: Does this compound have potential in aquatic weed control?
A14: Research suggests that this compound shows promise for controlling some aquatic weeds, including alligatorweed (Alternanthera philoxeroides), waterhyacinth (Eichhornia crassipes), and parrotfeather (Myriophyllum aquaticum). [, ]
Q14: Is this compound effective against all weeds?
A15: No, this compound is primarily effective against dicotyledonous weeds. It has limited effectiveness against some grasses like smooth crabgrass (Digitaria ischaemum), particularly at later growth stages. []
Q15: What is the impact of this compound on cool-season grasses?
A16: this compound can injure cool-season grasses, with tolerance varying among species. Western wheatgrass (Pascopyrum smithii) is particularly sensitive, while green needlegrass (Nassella viridula) is more tolerant. []
Q16: Can this compound be used safely in tall fescue?
A17: this compound, when applied at recommended rates and timings, does not cause significant injury to tall fescue (Festuca arundinacea) and effectively controls various broadleaf weeds in this turfgrass. [, ]
Q17: What about the impact of this compound on broadleaf crops?
A18: this compound can cause significant injury to broadleaf crops like cotton (Gossypium hirsutum) and soybean (Glycine max), even at low soil residual levels. []
Q18: Can this compound residues in grass clippings harm desirable plants?
A21: Yes, research shows that this compound can persist in turfgrass clippings for several weeks after application and retain herbicidal activity. These clippings should be managed carefully to avoid damage to sensitive plants. []
Q19: Does this compound pose a risk to groundwater?
A22: this compound has the potential to leach through the soil profile. Studies in soil columns showed that this compound leached more than quinclorac and moved through all soil types into the leachate. [, ]
Q20: What factors influence the leaching potential of this compound?
A23: The leaching potential of this compound is influenced by soil texture, with greater leaching observed in sandier soils compared to clay soils. Rainfall can also enhance the downward movement of the herbicide in soil. []
Q21: Is this compound adsorbed to soil particles?
A24: this compound exhibits relatively low sorption to soil particles, particularly in soils with lower clay content. This weak sorption contributes to its mobility and potential for leaching. [, ]
Q22: What happens to this compound in soil?
A25: In soil, this compound undergoes a combination of processes, including sorption, desorption, degradation, and leaching. The relative importance of each process depends on soil properties and environmental conditions. [, ]
Q23: What methods are used to quantify this compound in environmental samples?
A26: High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) is commonly used to quantify this compound residues in soil and water samples. [, ]
Q24: How sensitive are the analytical methods for this compound detection?
A27: The limit of detection (LOD) for this compound in soil using HPLC/MS/MS is 0.1 ppb (parts per billion). This high sensitivity allows researchers to detect very low levels of the herbicide in environmental matrices. [, ]
Q25: Are there alternative herbicides for invasive weed control?
A28: Several alternative herbicides are available for invasive weed control, including aminopyralid, clopyralid, metsulfuron-methyl, picloram, and triclopyr. The efficacy of each herbicide varies depending on the target weed species and the site conditions. [, , , , , , , ]
Q26: What are the benefits of using integrated weed management strategies?
A29: Integrating different weed management approaches, including herbicide applications, mowing, and fertilization, can potentially improve long-term control of invasive species by minimizing selection pressure for herbicide resistance. []
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